2-({4-[Benzyl(ethyl)amino]piperidin-1-yl}methyl)-4-bromophenol
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Overview
Description
2-({4-[Benzyl(ethyl)amino]piperidin-1-yl}methyl)-4-bromophenol is a complex organic compound that features a piperidine ring, a bromophenol moiety, and a benzyl(ethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[Benzyl(ethyl)amino]piperidin-1-yl}methyl)-4-bromophenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Benzyl(ethyl)amino Group: This step involves the alkylation of the piperidine ring with benzyl chloride and ethylamine under basic conditions.
Bromination of Phenol: The bromophenol moiety is introduced by brominating phenol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({4-[Benzyl(ethyl)amino]piperidin-1-yl}methyl)-4-bromophenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols, alkoxides), palladium catalysts, solvents like DMF or THF.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted phenols, ethers, thioethers.
Scientific Research Applications
2-({4-[Benzyl(ethyl)amino]piperidin-1-yl}methyl)-4-bromophenol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is utilized in the development of advanced materials such as polymers, resins, and coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-({4-[Benzyl(ethyl)amino]piperidin-1-yl}methyl)-4-bromophenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-({4-[Benzyl(methyl)amino]piperidin-1-yl}methyl)-4-bromophenol
- 2-({4-[Benzyl(propyl)amino]piperidin-1-yl}methyl)-4-bromophenol
- 2-({4-[Benzyl(ethyl)amino]piperidin-1-yl}methyl)-4-chlorophenol
Uniqueness
2-({4-[Benzyl(ethyl)amino]piperidin-1-yl}methyl)-4-bromophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the benzyl(ethyl)amino group contributes to its pharmacological activity .
Properties
IUPAC Name |
2-[[4-[benzyl(ethyl)amino]piperidin-1-yl]methyl]-4-bromophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O/c1-2-24(15-17-6-4-3-5-7-17)20-10-12-23(13-11-20)16-18-14-19(22)8-9-21(18)25/h3-9,14,20,25H,2,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRJUIYSYAXNIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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